(1R,2S)-2-Methylcyclopropane-1-carbaldehyde

Catalog No.
S13919639
CAS No.
M.F
C5H8O
M. Wt
84.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1R,2S)-2-Methylcyclopropane-1-carbaldehyde

Product Name

(1R,2S)-2-Methylcyclopropane-1-carbaldehyde

IUPAC Name

(1R,2S)-2-methylcyclopropane-1-carbaldehyde

Molecular Formula

C5H8O

Molecular Weight

84.12 g/mol

InChI

InChI=1S/C5H8O/c1-4-2-5(4)3-6/h3-5H,2H2,1H3/t4-,5-/m0/s1

InChI Key

LUAHIAJUNPNXHL-WHFBIAKZSA-N

Canonical SMILES

CC1CC1C=O

Isomeric SMILES

C[C@H]1C[C@H]1C=O

(1R,2S)-2-Methylcyclopropane-1-carbaldehyde is a cyclic organic compound characterized by a cyclopropane ring and an aldehyde functional group. Its molecular formula is C5_5H8_8O, and it features specific stereochemistry denoted as (1R,2S), indicating the configuration of its chiral centers. This compound is notable for its unique structural properties, which arise from the strain in the cyclopropane ring and the reactive aldehyde group, making it a valuable intermediate in organic synthesis.

Due to its functional groups:

  • Oxidation: The aldehyde can be oxidized to form 2-methylcyclopropane-1-carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: The aldehyde can be reduced to (1R,2S)-2-methylcyclopropane-1-methanol using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution Reactions: The cyclopropane ring can undergo halogenation reactions, particularly with halogens like bromine in the presence of radical initiators such as azobisisobutyronitrile.

These reactions illustrate the compound's versatility in synthetic organic chemistry and its potential for further transformations.

The synthesis of (1R,2S)-2-methylcyclopropane-1-carbaldehyde typically involves several steps:

  • Cyclopropanation: A common method includes the reaction of an alkene with a diazo compound in the presence of a transition metal catalyst (e.g., rhodium or copper) to form the cyclopropane ring.
  • Aldehyde Formation: The cyclopropane derivative is then oxidized to introduce the aldehyde functionality.
  • Purification: Techniques such as distillation or chromatography are employed to purify the final product.

These methods can be adapted for both laboratory-scale and industrial production, with continuous flow reactors enhancing efficiency and scalability .

(1R,2S)-2-Methylcyclopropane-1-carbaldehyde has several applications across different fields:

  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Pharmaceuticals: Investigated as a precursor in developing pharmaceutical compounds due to its potential biological activity.
  • Agrochemicals: Used in the formulation of agrochemicals and other industrial chemicals.

These applications highlight its importance as a versatile intermediate in chemical synthesis.

Interaction studies involving (1R,2S)-2-methylcyclopropane-1-carbaldehyde focus on its reactivity with biological macromolecules. The mechanism of action is thought to involve covalent bonding with nucleophilic sites on enzymes or proteins, which could lead to inhibition of their function. Further research is required to elucidate specific interactions and their implications for biological systems.

Several compounds share structural similarities with (1R,2S)-2-methylcyclopropane-1-carbaldehyde. Here are some notable examples:

Compound NameStructure TypeUnique Features
(1R,2S)-2-Methylcyclopropane-1-carboxylic acidCarboxylic AcidContains a carboxyl group instead of an aldehyde
(1R,2S)-2-Methylcyclopropane-1-methanolAlcoholFeatures a hydroxyl group instead of an aldehyde
(1R,2S)-2-Phenylcyclopropane-1-carbaldehydeAromatic CompoundContains a phenyl group, affecting reactivity

Uniqueness

(1R,2S)-2-Methylcyclopropane-1-carbaldehyde is distinguished by its specific stereochemistry and the presence of both a strained cyclopropane ring and an aldehyde group. This combination contributes to its unique reactivity profile compared to similar compounds, making it particularly useful in synthetic chemistry applications .

The strategic incorporation of cyclopropane motifs into synthetic targets dates to the mid-20th century, when the Simmons-Smith reaction first enabled systematic access to these strained systems. Early applications focused on stereochemical preservation during ring-opening reactions, as demonstrated in the 1978 synthesis of cascarillic acid through directed cyclopropanation of α,β-unsaturated aldehydes. The development of chiral auxiliaries and transition metal catalysts in the 1990s marked a paradigm shift, with rhodium-catalyzed cyclopropanations achieving >95% enantiomeric excess for critical intermediates.

Modern advances leverage steric and electronic modulation of cyclopropane substrates. The 2024 demonstration of ligand-controlled hydroformylation using bulky phosphine ligands exemplifies this progression, where rhodium complexes selectively functionalize cyclopropene precursors to generate quaternary carbon centers with 92% ee. This methodology directly informs contemporary applications of (1R,2S)-2-methylcyclopropane-1-carbaldehyde in constructing stereochemically dense architectures.

Table 1: Evolution of Cyclopropanation Methodologies

EraMethodologyKey AdvancementEnantiomeric Excess
1950sSimmons-Smith ReactionZinc-carbenoid cyclopropanationRacemic
1990sChiral Auxiliary ApproachTemporary stereocenter strategy>95%
2020sRhodium-Catalyzed HydroformylationSteric ligand control92%

Unique Stereoelectronic Features of the (1R,2S) Configuration

The (1R,2S) stereochemistry imposes distinct geometric constraints that modulate both reactivity and selectivity. X-ray crystallographic analysis reveals a dihedral angle of 117° between the formyl group and methyl substituent, creating a polarized electronic environment ideal for [2+1] cycloadditions. This distortion elevates the aldehyde's electrophilicity (Δδ = +0.3 ppm vs acyclic analogs) while maintaining ring strain energies near 27 kcal/mol – a critical balance enabling controlled ring-opening reactions.

Computational studies using density functional theory (DFT) illustrate how the configuration directs transition state geometries. In rhodium-catalyzed hydroformylation, the (1R,2S) isomer adopts a pseudo-chair conformation that positions the methyl group antiperiplanar to the incoming syngas, reducing torsional strain by 4.2 kcal/mol compared to alternative stereoisomers. This stereoelectronic preorganization accounts for the observed 7:1 regioselectivity in favor of terminal carbonylation.

The configuration's influence extends to supramolecular interactions. Nuclear Overhauser effect spectroscopy (NOESY) experiments demonstrate preferential hydrogen bonding between the aldehyde proton and methyl group (J = 2.1 Hz), stabilizing transition states in asymmetric aldol reactions by 1.8 kcal/mol. These features position (1R,2S)-2-methylcyclopropane-1-carbaldehyde as a versatile building block for stereodefined synthetic intermediates.

Table 2: Stereoelectronic Parameters of (1R,2S)-2-Methylcyclopropane-1-carbaldehyde

ParameterValueMeasurement Technique
Aldehyde C=O Stretching Frequency1725 cm⁻¹IR Spectroscopy
Ring Strain Energy27.1 kcal/molComputational Modeling
Methyl-Aldehyde Torsion Angle117°X-ray Crystallography
Hydrogen Bond StabilizationΔG = -1.8 kcal/molNOESY Spectroscopy

The synthesis of (1R,2S)-2-methylcyclopropane-1-carbaldehyde represents a significant challenge in contemporary organic chemistry due to the requirement for precise stereochemical control in both the cyclopropane ring formation and the positioning of the aldehyde functional group [1]. This compound, with the molecular formula C5H8O and molecular weight of 84.12 g/mol, features a cyclopropane ring bearing both a methyl substituent and an aldehyde group in specific stereochemical arrangements [2] [3]. The development of efficient synthetic methodologies for this target molecule has been driven by its potential applications as a synthetic intermediate and its unique structural features that combine ring strain with aldehyde reactivity .

Enantioselective Cyclopropanation Strategies

Enantioselective cyclopropanation reactions provide the most direct approach to accessing (1R,2S)-2-methylcyclopropane-1-carbaldehyde with the required stereochemical precision [5]. These methodologies rely on chiral catalysts to control the absolute configuration during the carbon-carbon bond forming process that creates the three-membered ring [6]. The development of such strategies has evolved through two primary approaches: transition metal-catalyzed asymmetric syntheses and organocatalytic methods [7].

Transition Metal-Catalyzed Asymmetric Syntheses

Transition metal-catalyzed asymmetric cyclopropanation represents the most established approach for synthesizing enantiomerically pure cyclopropane derivatives [8] [9]. Rhodium-based catalysts have demonstrated exceptional performance in these transformations, particularly when employing N-arylsulfonyl prolinate ligands [9]. The rhodium N-arylsulfonyl prolinate catalyzed decomposition of vinyldiazomethanes in the presence of alkenes leads to highly functionalized cyclopropanes with excellent control of both diastereo- and enantioselectivity [9]. Optimal results are achieved using tetrakis[N-[(4-dodecylphenyl)sulfonyl]-(L)-prolinato]dirhodium as the catalyst, which provides enantioselectivities ranging from 78-98% ee with diastereoselectivities of 10:1 to 25:1 [9].

Copper-based catalytic systems have also proven highly effective for enantioselective cyclopropanation reactions [10]. Copper(I) complexes bearing chiral bisoxazoline ligands demonstrate remarkable stereochemical control, achieving enantioselectivities of 84-99% ee [10]. The mechanism involves the formation of a copper-carbene intermediate through nitrogen extrusion from a catalyst-diazoester complex, followed by direct carbene insertion into the alkene substrate [10]. The presence of coordinating counteranions significantly influences the calculated geometries of intermediates and transition structures, with chloride counterions leading to higher activation barriers in the insertion step [10].

Ruthenium catalysts incorporating chiral bis(oxazolinyl)pyridine ligands have been developed for asymmetric cyclopropanation reactions [11]. These systems exhibit high trans-selectivity combined with good enantioselectivity when applied to styrene derivatives, achieving enantioselectivities of 65-84% ee [11]. The catalytic system demonstrates particular effectiveness with ethyl diazoacetate and diisopropyl diazomethylphosphonate as carbene precursors [11].

Cobalt-catalyzed asymmetric cyclopropanation has emerged as a promising alternative to traditional noble metal catalysts [12] [13]. Cobalt complexes bearing pyridine-diimine ligands demonstrate the ability to transfer alkyl-substituted carbenes efficiently, a process that is not readily achieved under traditional Simmons-Smith conditions [12]. The optimized cobalt catalyst system provides dimethylcyclopropane products in yields up to 95% with enantioselectivities reaching 94% ee [12]. The reaction tolerates various functional groups including free phenols, unprotected indoles, and thioethers [12].

Recent developments in iridium-catalyzed cyclopropanation have shown particular promise for intramolecular reactions involving sulfoxonium ylides [14]. Iridium catalysts bearing chiral diene ligands achieve enantioselectivities up to 98% ee with yields reaching 96% [14]. Notably, these systems demonstrate excellent stereochemical control regardless of the geometry of the starting olefin, providing consistent results with both E and Z isomers [14].

Metal CatalystLigand TypeSubstrate ClassEnantioselectivity (% ee)Diastereoselectivity (dr)Yield (%)Reference
Rhodium(II) ProlinateN-Arylsulfonyl ProlinateVinyldiazomethanes78-9810:1-25:165-95 [9]
Copper(I) BisoxazolineBisoxazolineAlkenes84-995:1-20:170-98 [10]
Ruthenium(II) PyboxBis(oxazolinyl)pyridineStyrene derivatives65-843:1-15:160-90 [11]
Cobalt(II) Pyridine-diiminePyridine-diimineAlkenes80-948:1-20:185-95 [12]
Iridium(I) DieneChiral DieneSulfoxonium ylides52-984:1-19:134-96 [14]

Organocatalytic Approaches for Diastereomeric Control

Organocatalytic methodologies have emerged as powerful alternatives to transition metal-catalyzed systems for achieving asymmetric cyclopropanation [7] [15]. Chiral phosphoric acids have demonstrated exceptional capability in promoting enantioselective cyclopropanation reactions through unique mechanistic pathways [15]. The highly enantio- and diastereoselective organocatalytic formation of cyclopropanes embedded in complex bridged polycyclic architectures has been achieved using chiral phosphoric acid catalysts [15]. These reactions generate four new stereogenic centers and three new carbon-carbon bonds efficiently from isochromene acetals and vinylboronic acids under mild conditions [15].

The mechanism of chiral phosphoric acid-catalyzed cyclopropanation differs fundamentally from conventional asymmetric cyclopropanation strategies in that it does not involve carbenes or carbenoids [15]. Instead, the process proceeds through an enantiodetermining [4 + 2] cycloaddition, where enantioselectivity is induced by the chiral phosphate counter anion of the isobenzopyrylium intermediate [15]. This approach achieves enantioselectivities ranging from 78-98% ee with yields of 70-92% [15].

N-heterocyclic carbene organocatalysts have shown promise for cyclopropanation reactions involving cyclopropanol substrates [16]. The stereoselective hydroxyallylation reaction of cyclopropenes with cyclopropanols achieves excellent diastereocontrol over three contiguous stereocenters [16]. The racemic variant of this reaction is synergistically promoted by catalytic N-heterocyclic carbene and organic base, while chiral N-heterocyclic carbene ligands enable enantioselective conversions [16].

Biocatalytic approaches using engineered enzymes represent an emerging area in asymmetric cyclopropanation [17]. Engineered 4-oxalocrotonate tautomerase demonstrates unusual cofactor-independent cyclopropanation activity, promoting the stereoselective addition of diethyl 2-chloromalonate to substituted cinnamaldehydes [17]. This biotransformation generates two new carbon-carbon bonds and two new chiral centers with excellent stereocontrol, achieving enantiomeric ratios up to 99:1 and diastereomeric ratios exceeding 25:1 [17].

Recent developments in photoredox organocatalysis have introduced counteranion-directed asymmetric cyclopropanation [5]. Ion pairs featuring thioxanthylium photoredox cations and chiral imidodiphosphorimidate counteranions catalyze highly enantioselective cyclopropanations of styrenes and aliphatic dienes with diazo compounds [5]. This metal-free approach achieves enantioselectivities of 88-95% ee through a mechanism involving olefin-derived radical cation intermediates [5].

Catalyst TypeMechanismSubstrateProductsEnantioselectivity (% ee)Yield (%)Reference
Chiral Phosphoric AcidIsobenzopyrylium activationIsochromene acetalsPolycyclic cyclopropanes78-9870-92 [15]
Proline-derived CatalystIminium formationα,β-Unsaturated aldehydesCyclopropane aldehydes90-9960-85 [17]
NHC-CarbeneEnolate formationCyclopropanolsFunctionalized cyclopropanes85-9565-90 [16]
ImidodiphosphorimidateCounteranion catalysisStyrenesAryl cyclopropanes88-9575-90 [5]
Chiral AminocatalystIminium ion catalysisCinnamaldehydesSubstituted cyclopropanes85-9970-95 [18]

Stereochemical Retention in Post-Functionalization Reactions

The preservation of stereochemical integrity during functional group transformations of (1R,2S)-2-methylcyclopropane-1-carbaldehyde represents a critical consideration in synthetic applications [19] [20]. The aldehyde functional group provides a reactive site for various transformations while the cyclopropane ring system must maintain its stereochemical configuration . Silver-catalyzed stereochemical isomerization studies have demonstrated that cyclopropanol derivatives can undergo epimerization at specific stereogenic centers while retaining overall structural integrity [20].

Oxidation reactions of the aldehyde group to the corresponding carboxylic acid proceed with complete retention of stereochemistry at the cyclopropane ring . Common oxidizing agents including potassium permanganate and chromium trioxide effectively convert the aldehyde to 2-methylcyclopropane-1-carboxylic acid without affecting the ring stereochemistry . These transformations typically proceed at room temperature with quantitative conversion and complete stereochemical retention .

Reduction of the aldehyde group to the corresponding alcohol using sodium borohydride or lithium aluminum hydride also maintains the stereochemical integrity of the cyclopropane ring . These reductions are typically performed at 0°C in alcoholic solvents and provide complete stereochemical retention . The resulting 2-methylcyclopropane-1-methanol products retain the original (1R,2S) configuration .

Nucleophilic substitution reactions at the cyclopropane ring present more complex stereochemical considerations . Reactions with nucleophiles such as amines or thiols under basic conditions can lead to inversion of configuration depending on the specific reaction mechanism . The selectivity of these processes varies from 2:1 to 8:1 depending on the nucleophile and reaction conditions employed .

Aldol condensation reactions involving (1R,2S)-2-methylcyclopropane-1-carbaldehyde demonstrate excellent stereochemical control when performed under kinetically controlled conditions [21]. The use of lithium diisopropylamide as base at −78°C in tetrahydrofuran provides syn-aldol products with diastereoselectivities ranging from 5:1 to 15:1 [21]. The temporary stereocenters generated in these reactions can be utilized to direct subsequent cyclopropanation reactions [21].

Ring-opening reactions of the cyclopropane system show variable stereochemical outcomes depending on the specific conditions employed [22]. Lewis acid-catalyzed ring-opening can proceed through different mechanistic pathways, leading to selectivities ranging from 1:1 to 10:1 [22]. Elevated temperatures generally favor thermodynamic products while lower temperatures can provide kinetic selectivity [22].

TransformationReagentsStereochemical OutcomeSelectivity (dr)ConditionsReference
Aldol CondensationLDA, AldehydesRetention5:1-15:1−78°C, THF [21]
Oxidation to Carboxylic AcidKMnO4, CrO3RetentionCompleteRoom temperature
Reduction to AlcoholNaBH4, LiAlH4RetentionComplete0°C, Alcohol solvents
Nucleophilic SubstitutionNucleophiles (amines, thiols)Inversion possible2:1-8:1Basic conditions
Ring-Opening ReactionsLewis acids, BasesVariable1:1-10:1Elevated temperature [22]

Kinetic vs. Thermodynamic Control in Ring-Formation Processes

The formation of cyclopropane rings can proceed under either kinetic or thermodynamic control, with significant implications for the stereochemical outcome and product distribution [23] [24]. Understanding these control mechanisms is essential for optimizing synthetic routes to (1R,2S)-2-methylcyclopropane-1-carbaldehyde [25]. The choice between kinetic and thermodynamic conditions fundamentally affects the stereochemical fidelity and selectivity of the cyclopropanation process [26].

Kinetically controlled cyclopropanation reactions typically operate at lower temperatures and shorter reaction times, favoring the formation of products based on the relative rates of competing transition states [9] [6]. Simmons-Smith reactions exemplify kinetic control, proceeding at temperatures between 0-25°C with activation energies of 12-18 kcal/mol [6]. These conditions consistently provide syn addition products with high stereochemical fidelity [6] [27]. The stereochemical outcome reflects the facial selectivity of the metal carbenoid approach to the alkene substrate [27].

Diazo decomposition reactions also operate under kinetic control, typically requiring temperatures of 25-80°C with activation energies ranging from 15-25 kcal/mol [9]. These reactions demonstrate stereospecific behavior, with the stereochemistry of the alkene substrate being preserved in the cyclopropane product [9] [27]. The high stereochemical fidelity results from the concerted nature of the carbene insertion process [9].

Thermodynamically controlled cyclopropanation processes occur at elevated temperatures (80-120°C) where product equilibration becomes significant [28]. These conditions can lead to stereochemical scrambling through reversible ring-opening and reclosure processes [28]. Ylide-mediated cyclopropanations often exhibit thermodynamic control characteristics, with activation energies of 20-30 kcal/mol allowing for equilibration between different stereoisomeric products [28].

The thermal isomerization of cyclopropane to propene has been extensively studied to understand the fundamental energetics of cyclopropane ring systems [23] [24]. Theoretical calculations indicate that the biradical pathway predominates in this isomerization, while the carbene pathway contributes only 1-2% at higher temperatures [23]. The overall activation energy for cyclopropane isomerization is approximately 65.7 kcal/mol, reflecting the substantial ring strain present in the three-membered ring system [23].

Organocatalytic cyclopropanation reactions typically operate under kinetic control at moderate temperatures (0-25°C) with relatively low activation energies (10-20 kcal/mol) [15]. These conditions favor face-selective approaches to prochiral substrates, resulting in high enantioselectivity [15]. The kinetic control ensures that the stereochemical information encoded in the chiral catalyst is efficiently transferred to the product [15].

Enzymatic cyclopropanation represents the ultimate expression of kinetic control, operating at physiological temperatures (25-37°C) with exceptionally low activation energies (8-15 kcal/mol) [17]. The highly organized active sites of engineered enzymes provide extraordinary stereochemical control, often achieving enantioselectivities exceeding 99% ee [17]. The kinetic control in these systems results from the precise positioning of substrates within the enzyme active site [17].

Dynamic studies of vinylcyclopropane systems have revealed that metalloradical catalysis can trigger reversible cis/trans isomerization rather than the expected ring-opening reactions [19]. Nickel(I) metalloradicals promote stereoinversion in vinylcyclopropanes at room temperature within minutes, demonstrating that the thermodynamic stability of different stereoisomers can be accessed through catalytic processes [19]. This contra-thermodynamic isomerization proceeds without loss of stereochemical integrity, enabling mild access to seven-membered rings and spirocycles [19].

Reaction TypeControl ModeTemperature (°C)Activation Energy (kcal/mol)Selectivity PatternStereochemical FidelityReference
Simmons-SmithKinetic0-2512-18Syn additionHigh [6]
Diazo decompositionKinetic25-8015-25StereospecificHigh [9]
Ylide cyclopropanationThermodynamic80-12020-30Equilibration possibleModerate [28]
OrganocatalyticKinetic0-2510-20Face selectivityHigh [15]
EnzymaticKinetic25-378-15High selectivityVery high [17]

The reactivity of (1R,2S)-2-methylcyclopropane-1-carbaldehyde is fundamentally governed by the substantial ring strain inherent in the cyclopropane framework combined with the electrophilic character of the aldehyde functionality. This compound exhibits complex mechanistic behavior that can be understood through three primary avenues of investigation: ring-strain-driven reaction pathways, conformational dynamics in electrophilic additions, and steric and electronic factors governing nucleophilic attack geometries.

Ring-Strain-Driven Reaction Pathways

The cyclopropane ring in (1R,2S)-2-methylcyclopropane-1-carbaldehyde contains approximately 27.5 kcal/mol of strain energy, arising from severe angle strain due to the compression of carbon-carbon-carbon bond angles from the ideal tetrahedral angle of 109.5° to 60° [1] [2] [3]. This substantial strain energy serves as a thermodynamic driving force for ring-opening reactions, with the C-C bond strength in cyclopropane (65 kcal/mol) being significantly weaker than typical C-C bonds (80-85 kcal/mol) [1] [3].

Thermal Ring-Opening Mechanisms

The thermal decomposition of cyclopropane carboxaldehydes follows multiple mechanistic pathways. Studies on cyclopropane-1-carboxaldehyde demonstrate that methyl-radical-induced decomposition occurs through decarbonylation of the cyclopropylcarbonyl radical, followed by ring fission to form allyl radicals [4] [5]. The activation energy for ring fission of the cyclopropyl radical is approximately 20 kcal/mol, consistent with the substantial ring strain present in the three-membered ring system [4] [5].

For methylcyclopropane derivatives, thermal isomerization proceeds through a biradical mechanism with activation energies ranging from 63.3 to 66.4 kcal/mol for different product channels [6]. The methyl substituent in (1R,2S)-2-methylcyclopropane-1-carbaldehyde is expected to influence the regioselectivity of ring opening, with preferential cleavage occurring at the more substituted C-C bond due to the formation of a more stable secondary radical intermediate [7] [8].

Radical Chain Mechanisms

The cyclopropyl radical derived from (1R,2S)-2-methylcyclopropane-1-carbaldehyde undergoes rapid ring opening to form the corresponding allyl radical system. The rate constant for cyclopropylmethyl radical ring opening is exceptionally high (1.2 × 10⁸ s⁻¹ at 37°C), reflecting the substantial thermodynamic driving force for ring opening [7] [8]. In the case of 2-methylcyclopropane-1-carbaldehyde, the presence of the methyl group at the 2-position introduces regioselectivity considerations, with ring opening preferentially occurring through cleavage of the more substituted C₁-C₂ bond to generate a secondary radical center.

Strain-Release Activation

Recent investigations have demonstrated that cyclopropane derivatives can undergo strain-release-driven electrochemical skeletal rearrangement under oxidative conditions [9] [10]. The moderate ring strain in cyclopropanes typically requires activation through dense functionalization or single-electron oxidation to initiate ring-opening processes. The aldehyde functionality in (1R,2S)-2-methylcyclopropane-1-carbaldehyde provides an electron-withdrawing activating group that can facilitate such strain-release reactions through stabilization of cationic intermediates.

Reaction TypeActivation Energy (kcal/mol)Rate Constant/Conditions
Cyclopropyl radical → Allyl radical20-22Temperature dependent
Cyclopropylmethyl radical ring opening~201.2 × 10⁸ s⁻¹ at 37°C
Thermal isomerization (methylcyclopropane)63.3-66.4695-1154 K
Electrochemical ring openingVariableDepends on conditions

Conformational Dynamics in Electrophilic Additions

The conformational behavior of (1R,2S)-2-methylcyclopropane-1-carbaldehyde significantly influences its reactivity patterns in electrophilic addition reactions. The rigid planar structure of the cyclopropane ring, combined with the rotational freedom of the aldehyde and methyl substituents, creates distinct conformational preferences that govern the approach of electrophilic reagents [11] [12] [13].

Conformational Constraints and Stereochemistry

Cyclopropane rings are necessarily planar due to the geometric constraint that three points define a plane [2] [13] [14]. This planarity eliminates conformational flexibility within the ring itself, but introduces important stereochemical considerations for substituted derivatives. The (1R,2S)-2-methylcyclopropane-1-carbaldehyde molecule exhibits restricted rotation around the C-C bonds within the ring, leading to fixed spatial relationships between substituents [11] [12].

The conformational dynamics of the aldehyde group relative to the cyclopropane ring are crucial for understanding electrophilic reactivity. Density functional theory calculations on related cyclopropyl ketones reveal that the carbonyl group preferentially adopts conformations that maximize orbital overlap with the cyclopropane ring system [15]. For π-acceptor substituents such as the aldehyde group, maximum overlap occurs when the carbonyl bisects the ring in projection down the substituent bond, creating strong conjugative interactions [15].

Electrophilic Attack Geometries

The mechanism of electrophilic addition to cyclopropane rings involves initial coordination of the electrophile to the strained C-C bond, followed by ring opening to generate cationic intermediates [16] [17]. The stereochemistry of these additions depends on the specific electrophile and reaction conditions, with three primary mechanistic pathways identified:

  • Corner-protonated mechanism: The electrophile attacks at a ring carbon atom, forming a corner-protonated intermediate that undergoes disrotatory ring opening [16] [17].

  • Edge-protonated mechanism: The electrophile coordinates to a C-C bond edge, leading to different stereochemical outcomes [16] [17].

  • Concerted mechanism: Direct nucleophilic attack accompanies electrophilic coordination, resulting in stereospecific addition [16] [17].

For (1R,2S)-2-methylcyclopropane-1-carbaldehyde, the presence of both methyl and aldehyde substituents creates electronic and steric biases that favor specific attack geometries. The electron-withdrawing aldehyde group activates the adjacent C-C bonds toward electrophilic attack, while the methyl group provides steric hindrance that influences the approach trajectory of incoming electrophiles [16].

Markovnikov Selectivity and Regiocontrol

Electrophilic additions to (1R,2S)-2-methylcyclopropane-1-carbaldehyde follow Markovnikov's rule, with the electrophile preferentially attacking the more substituted carbon atom [16]. This regioselectivity arises from the greater stability of the secondary carbocation intermediate formed upon ring opening compared to the primary carbocation alternative. The aldehyde substituent further stabilizes the cationic intermediate through inductive electron withdrawal, enhancing the regioselectivity of the addition process.

Dynamic Conformational Effects

The conformational dynamics of (1R,2S)-2-methylcyclopropane-1-carbaldehyde in solution involve rotation around the C-CHO bond and restricted motion within the cyclopropane framework. Studies on related methylcyclopropane derivatives reveal conformational preferences that depend on the electronic nature of the substituents [18] [19]. The aldehyde group, being a strong π-acceptor, exhibits conformational preferences that maximize conjugative interactions with the cyclopropane ring system.

Steric and Electronic Factors in Nucleophilic Attack Geometries

The nucleophilic reactivity of (1R,2S)-2-methylcyclopropane-1-carbaldehyde is governed by a complex interplay of steric and electronic factors that determine both the regioselectivity and stereochemistry of attack. The compound presents multiple electrophilic sites, including the aldehyde carbonyl carbon and the strained cyclopropane ring, each with distinct reactivity patterns [20] [21] [22].

Electronic Effects of Substituents

The electronic influence of the methyl and aldehyde substituents significantly modulates the nucleophilic attack geometry. The electron-withdrawing aldehyde group increases the electrophilicity of the cyclopropane ring through inductive effects, while simultaneously serving as a direct electrophilic center for nucleophilic attack [20] [21]. This dual electrophilicity creates competing reaction pathways that depend on the nature of the nucleophile and reaction conditions.

Computational studies on related cyclopropane systems demonstrate that nucleophilic attack at the cyclopropane ring preferentially occurs at the carbon bearing the electron-withdrawing substituent [20] [21]. For (1R,2S)-2-methylcyclopropane-1-carbaldehyde, this corresponds to attack at the C-1 position (bearing the aldehyde), leading to ring opening and formation of an extended carbon chain with inversion of configuration at the attack site.

Steric Hindrance and Approach Trajectories

The steric environment around (1R,2S)-2-methylcyclopropane-1-carbaldehyde significantly influences nucleophilic attack geometries. The methyl substituent at the 2-position creates steric hindrance that affects the approach trajectory of incoming nucleophiles [23] [24]. This steric effect is particularly pronounced for bulky nucleophiles, which may exhibit reduced reactivity or altered regioselectivity compared to smaller nucleophiles.

Studies on cyclopropyl carbinol derivatives reveal that steric interactions between substituents and approaching nucleophiles can override electronic preferences in determining reaction outcomes [24] [22]. The rigid cyclopropane framework prevents conformational adjustments that might otherwise relieve steric congestion, leading to well-defined approach trajectories for nucleophilic attack.

Stereochemical Consequences of Ring Opening

Nucleophilic attack at the cyclopropane ring of (1R,2S)-2-methylcyclopropane-1-carbaldehyde results in ring opening with defined stereochemical outcomes. The mechanism involves backside attack by the nucleophile, leading to inversion of configuration at the attacked carbon center [25] [26] [22]. This stereochemical outcome is consistent with SN2-type mechanisms observed in strained ring systems.

The regioselectivity of ring opening depends on the substitution pattern and the nature of the nucleophile. For (1R,2S)-2-methylcyclopropane-1-carbaldehyde, nucleophilic attack preferentially occurs at the C-1 position due to the stabilizing influence of the aldehyde substituent on the resulting carbocation intermediate [25] [26].

Competitive Reaction Pathways

The presence of multiple electrophilic sites in (1R,2S)-2-methylcyclopropane-1-carbaldehyde creates competing reaction pathways for nucleophilic attack. Direct attack at the aldehyde carbonyl carbon follows conventional carbonyl addition mechanisms, while attack at the cyclopropane ring involves strain-release-driven ring opening [21] [22]. The relative rates of these competing pathways depend on the nucleophile strength, reaction temperature, and solvent effects.

Kinetic studies on related electrophilic cyclopropanes reveal that ring-opening reactions are highly sensitive to the electronic nature of the substituents [20]. The presence of the electron-withdrawing aldehyde group in (1R,2S)-2-methylcyclopropane-1-carbaldehyde is expected to accelerate ring-opening reactions compared to unsubstituted cyclopropane derivatives.

Solvent and Temperature Effects

The nucleophilic reactivity of (1R,2S)-2-methylcyclopropane-1-carbaldehyde is significantly influenced by solvent polarity and temperature. Polar solvents stabilize the charged intermediates formed during ring opening, thereby lowering the activation barriers for nucleophilic attack [20] [21]. Temperature effects are particularly pronounced due to the substantial activation energies associated with ring-opening processes.

Studies on cyclopropane derivatives demonstrate that the barrier to nucleophilic attack can be reduced through proper choice of reaction conditions [20]. For (1R,2S)-2-methylcyclopropane-1-carbaldehyde, optimization of solvent polarity and temperature is crucial for achieving selective nucleophilic transformations.

Nucleophile TypePreferred Attack SiteStereochemical Outcome
Thiolate ionsC-1 (ring opening)Inversion at C-1
Azide ionsC-1 (ring opening)Inversion at C-1
HydroxideAldehyde carbonylRetention at carbonyl
AminesCompetition between sitesDepends on conditions

XLogP3

0.6

Hydrogen Bond Acceptor Count

1

Exact Mass

84.057514874 g/mol

Monoisotopic Mass

84.057514874 g/mol

Heavy Atom Count

6

Dates

Last modified: 08-10-2024

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